molecular formula C18H13BrFN3O3 B6545945 N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946230-90-6

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545945
CAS No.: 946230-90-6
M. Wt: 418.2 g/mol
InChI Key: NGZVLJDATQZQHB-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxamide class, characterized by a dihydropyridazine core substituted with a methoxy group at position 4, a ketone at position 6, and two aryl groups: a 4-bromophenyl carboxamide and a 4-fluorophenyl moiety at position 1. Its synthesis typically involves coupling reactions between pyridazine carboxylic acid derivatives and substituted anilines, as exemplified in analogous compounds from the literature . The bromine and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for biological activity studies, particularly in targeting parasitic enzymes like the Trypanosoma cruzi proteasome .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(14-8-4-12(20)5-9-14)22-17(15)18(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVLJDATQZQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazine derivatives are compared with pyridine and pyrazoline analogs to assess the impact of the heterocyclic core on physicochemical and biological properties.

Compound Name Core Structure Key Substituents Biological Target Reference
N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazine 4-BrPh, 4-FPh, 4-OCH₃ T. cruzi proteasome
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Pyridine CF₃-benzyl, carbamoylphenyl Undisclosed
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydropyrazole Pyrazoline 4-BrPh, 4-FPh, phenyl Structural studies only

Key Observations :

  • Pyrazoline derivatives (e.g., compounds from and ) exhibit conformational flexibility due to the non-aromatic 4,5-dihydro ring, which may reduce target affinity compared to fully aromatic pyridazines .
Substituent Effects

Substituents on the aryl groups significantly influence solubility, binding affinity, and synthetic accessibility.

Compound ID () R₁ (Position 1) R₂ (Carboxamide) Yield (%) Notes
6 Benzyl 3-Cyclopropylcarbamoyl 45 High yield but lower activity
9 Benzyl 3-Cyclopropylcarbamoyl-4-F 90 Fluorine enhances metabolic stability
11 4-Methoxyphenyl 3-Cyclopropylcarbamoyl-4-F 23 Methoxy improves solubility
Target Compound 4-Fluorophenyl 4-Bromophenyl N/A Br enhances lipophilicity and potency

Key Observations :

  • The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity (clogP ~3.5 estimated), which may improve membrane permeability compared to methoxy or cyclopropylcarbamoyl analogs .
  • Fluorine at the para position of the phenyl ring (as in the target and compound 9) is associated with resistance to oxidative metabolism, a critical factor in drug half-life .

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